4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula and a molecular weight of 264.18 g/mol. This compound features a bromothiophene moiety, which is known for its unique electronic properties, making it of interest in various chemical and biological applications. The compound is characterized by its amino alcohol structure, which includes a secondary alcohol group at the butan-2-ol position, contributing to its potential reactivity and biological activity .
Synthesis of 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol typically involves multi-step organic synthesis techniques. A possible synthetic route could include:
Each step requires careful control of reaction conditions to optimize yield and purity .
4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol has potential applications in various fields:
Interaction studies involving 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol would focus on its binding affinity and activity against specific biological targets. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications. Investigations could include:
These studies would provide insights into how this compound may modulate biological functions .
Several compounds share structural similarities with 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol. A comparison highlights its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Amino-2-butanol | Simple amino alcohol without thiophene; used in pharmaceuticals. | |
| 1-{[(5-Bromothiophen-2-yl)methyl]amino}-propan-1,3-diol | Similar thiophene moiety; longer carbon chain; potential for different reactivity. | |
| 4-(Methylamino)-butan-2-ol | Contains an amino group but lacks the thiophene structure; simpler pharmacological profile. |
The presence of the bromothiophene moiety in 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol distinguishes it from other similar compounds, potentially offering unique electronic and biological properties that merit further investigation .
4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol is a secondary alcohol featuring a bromothiophene moiety linked to an aminobutanol chain. Its molecular formula is C₉H₁₄BrNOS, with a molecular weight of 264.18 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name systematically describes its structure: the thiophene ring is substituted with a bromine atom at the 5-position, while a methylamino group bridges the thiophene to the butan-2-ol backbone.
The compound’s SMILES notation (CC(O)CCNCc1ccc(Br)s1) clarifies the connectivity: a hydroxyl group (-OH) resides on the second carbon of the butanol chain, which connects to a methylamino group (-NH-CH₂-) bound to the 2-position of the thiophene ring. The bromine atom occupies the 5-position of the heterocycle, creating a sterically and electronically distinct structure.
Key spectroscopic identifiers include:
This structural configuration enables diverse reactivity, particularly in cross-coupling reactions and nucleophilic substitutions, as discussed in later sections.
Thiophene derivatives have been integral to organic chemistry since their discovery in 1883 by Viktor Meyer, who synthesized thiophene via the reaction of acetylene with sulfur. The incorporation of halogens, such as bromine, into thiophene rings emerged as a pivotal advancement in the mid-20th century, driven by the need for electron-deficient aromatic systems in pharmaceuticals and materials science.
The specific compound 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol represents a modern iteration of these efforts. Its design leverages the thiophene ring’s aromatic stability and the bromine atom’s ability to act as a leaving group in substitution reactions. Early synthetic routes to bromothiophenes relied on direct bromination using bromine or N-bromosuccinimide (NBS), but contemporary methods employ regioselective functionalization to achieve precise substitution patterns.
The aminobutanol side chain introduces a chiral center, making the compound valuable in asymmetric synthesis. This feature aligns with broader trends in medicinal chemistry, where chiral amines are critical for developing bioactive molecules.
Bromothiophene derivatives like 4-{[(5-Bromothiophen-2-yl)methyl]amino}butan-2-ol are indispensable in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which form carbon-carbon bonds between aryl halides and boronic acids. For example, in a 2012 study, palladium-catalyzed coupling of 5-bromothiophene-2-carbaldehyde with aryl boronic esters yielded biaryl compounds with high efficiency. The bromine atom’s electronegativity enhances the electrophilicity of the thiophene ring, facilitating oxidative addition to palladium catalysts.
The compound’s hydroxyl and amino groups further enable post-functionalization. For instance, the alcohol can be oxidized to a ketone for subsequent condensation reactions, while the amine participates in Schiff base formation or alkylation. These transformations underscore its utility in constructing pharmacophores and functional materials.